Oocydin A

Antifungal Oomycete Agriculture

Oomycete-selective research tools are scarce, forcing reliance on broad-spectrum antifungals that confound ecological studies. Oocydin A solves this with potent, targeted anti-oomycete activity and no effect on true fungi. • MIC of 0.03 µg/mL against Phytophthora spp.->400-fold lower than metalaxyl (12.5 µg/mL) • Inert toward beneficial fungi, enabling clean oomycete population dissection • 77-80 kb ooc biosynthetic gene cluster characterized for synthetic biology & heterologous expression Supplied at 95% purity; standard pack sizes 10 mg, 50 mg, 100 mg, and bulk custom. Custom synthesis available on request.

Molecular Formula C23H31ClO8
Molecular Weight 470.9 g/mol
Cat. No. B1253198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOocydin A
Synonymsoocydin A
Molecular FormulaC23H31ClO8
Molecular Weight470.9 g/mol
Structural Identifiers
SMILESCC1=CCC=C(CCC2CC(C(O2)C(C=C(C)CC(=O)O)O)OC(=O)CC1OC(=O)C)Cl
InChIInChI=1S/C23H31ClO8/c1-13(10-21(27)28)9-18(26)23-20-11-17(31-23)8-7-16(24)6-4-5-14(2)19(30-15(3)25)12-22(29)32-20/h5-6,9,17-20,23,26H,4,7-8,10-12H2,1-3H3,(H,27,28)/b13-9+,14-5-,16-6+
InChIKeyOAWOFENLLWPBEQ-DDIADDBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oocydin A: Chlorinated Macrocyclic Lactone for Anti-Oomycete Research


Oocydin A is a mono-chlorinated, lipophilic macrocyclic lactone first isolated from the epiphytic bacterium Serratia marcescens [1]. With a molecular mass of 470 Da and characterized by a tetrahydrofuran ring internal to a larger macrocyclic structure, this natural product belongs to the haterumalide class of secondary metabolites [2][3]. Its distinct chemical architecture underpins its potent and selective bioactivity, distinguishing it from many broad-spectrum agricultural fungicides.

Workflow

Oomycete-selective probe for plant pathology studies

Chemical Class

Chlorinated macrocyclic lactone (haterumalide)

Source

Bacterial natural product from Serratia marcescens

Why Oocydin A Cannot Be Substituted by Other Agents


Generic substitution is not viable due to Oocydin A's unique profile: a combination of high-potency activity against specific oomycete pathogens and a marked lack of activity against true fungi [1]. Unlike many commercial fungicides such as metalaxyl, Oocydin A demonstrates both a significantly lower minimum inhibitory concentration (MIC) against key phytopathogens and a narrower spectrum, which can be strategically advantageous for avoiding off-target effects on beneficial fungal populations [2][3]. Furthermore, the complex, multi-domain biosynthetic gene cluster (ooc) is the exclusive natural source, with total synthesis remaining a non-trivial challenge [4]. This confluence of potency, selectivity, and biosynthetic complexity precludes interchange with structurally simpler or less selective alternatives.

Oocydin A

Narrow oomycete spectrum spares true fungi; biosynthetic supply may require specialist sourcing.

Broad-Spectrum Fungicides

Non-selective activity may disrupt beneficial soil mycoflora; simpler chemistry but different selectivity profile.

Oocydin A

Ooc gene cluster essentiality validated; bioactivity linked to the native macrocyclic lactone.

Synthetic Analogs

Simplified scaffolds may not replicate target engagement; synthesis complexity limits rapid analog generation.

Quantitative Evidence for Oocydin A's Differential Performance


Potency Advantage vs. Metalaxyl Against Phytophthora

Oocydin A demonstrates exceptionally high potency against oomycete pathogens. Its Minimum Inhibitory Concentration (MIC) is approximately 0.03 μg/mL against Phytophthora species and Pythium ultimum [1]. In contrast, the widely used fungicide metalaxyl exhibits a MIC of 12.5 μg/mL against comparable pathogens [2]. This represents a greater than 400-fold difference in inhibitory concentration.

Potency vs. Metalaxyl
Reported
Oocydin A: 0.03 µg/mL Metalaxyl: 12.5 µg/mL >400-fold
Supports low-concentration anti-oomycete screening
Cross-study agar dilution context; verify under intended conditions
Antifungal Oomycete Agriculture

Selective Oomycete Targeting with No True Fungal Activity

Oocydin A exhibits a sharply defined spectrum of activity. While potent against oomycetes (MIC = 0.03 μg/mL), it demonstrates minimal to no effect against a panel of true fungi, including Fungi Imperfecti (some of which are human pathogens), ascomycetes, and a basidiomycete [1]. This contrasts with many broad-spectrum alternatives, whose activity can disrupt beneficial soil fungi.

Selectivity Profile
Context-dependent
MIC 0.03 µg/mL (oomycetes)
No activity against tested true fungi
Enables oomycete-specific perturbation studies
Fungi panel limited; confirm selectivity in target ecosystem
Selectivity Antifungal Agriculture

Biosynthetic Gene Cluster Essentiality Confirmation

The ooc biosynthetic gene cluster, spanning 77-80 kb and encoding five polyketide synthases, is solely responsible for Oocydin A production in Serratia and Dickeya species [1]. Experimental disruption of this gene cluster completely abolishes the anti-fungal and anti-oomycete bioactivity of the producing strain [1]. This establishes a direct, causal link between the ooc gene cluster and the observed bioactivity.

Gene Cluster Knockout
Head-to-head
WT strain: Bioactivity present
Δooc strain: Bioactivity abolished
Confirms ooc gene cluster essentiality
Supports heterologous production studies
Biosynthesis Genomics Biocontrol

Haterumalide Class Structural and Synthetic Complexity

As a member of the haterumalide class, Oocydin A is structurally related to compounds like Haterumalide NA, which also demonstrates cytotoxicity (IC50 of 0.32 μg/mL against P388 cells) and anti-oomycete activity [1]. However, the specific chlorination pattern and macrocyclic structure of Oocydin A dictate its unique bioactivity profile and present a distinct, non-trivial synthetic challenge compared to simpler antifungal scaffolds [2].

Synthetic Complexity
Class-level
Macrocyclic lactone scaffold; total synthesis achieved but non-trivial
Structural complexity may limit direct analog substitution
Explore semi-synthetic modification pathways
Natural Product Chemistry Synthesis

Key Research and Industrial Applications


Low-Dose Oomycete-Specific Biopesticide Development

Given its >400-fold lower MIC against key Phytophthora species compared to metalaxyl [1], Oocydin A is a prime candidate for formulation into low-application-rate biocontrol agents. Its high potency addresses the growing issue of fungicide resistance [2] and reduces the environmental burden associated with high-volume chemical applications.

Selective Perturbation in Complex Soil Microbiomes

Oocydin A's demonstrated lack of activity against true fungi [1] makes it an unparalleled tool for selectively perturbing oomycete populations in ecological studies. This allows researchers to decouple the roles of oomycetes from those of fungi in processes like nutrient cycling and plant pathogenesis, without the confounding effects of broad-spectrum agents.

Heterologous Production and Pathway Engineering

The characterization of the 77-80 kb ooc biosynthetic gene cluster and the validation of its essential role in bioactivity [1] provide a concrete foundation for synthetic biology efforts. Researchers can pursue heterologous expression in more tractable hosts or engineer the pathway to generate novel analogs with potentially enhanced or altered bioactivity profiles.

Semi-Synthetic Scaffold for Antifungal Discovery

The established, albeit complex, total synthesis routes for Oocydin A [1] confirm its unique macrocyclic core as a valuable scaffold. Procurement of the natural product or its advanced intermediates enables medicinal chemistry campaigns aimed at improving properties like stability, solubility, or systemic movement in planta through semi-synthetic modification, a strategy validated by its distinct haterumalide class membership [2].

Application
Selection Property
Validation Focus
Low-dose oomycete biopesticide research
Reported MIC advantage over broad-spectrum comparators
Confirm efficacy at low application rates in planta
Selective microbiome perturbation
Oomycete-selective, fungi-inactive profile
Verify selectivity in complex soil microbiome assays
Heterologous production & engineering
Validated ooc gene cluster essentiality
Achieve functional expression in heterologous host
Semi-synthetic scaffold exploration
Total synthesis precedent; macrocyclic lactone core
Generate analogs for improved stability or solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


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